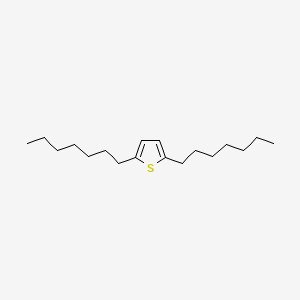

2,5-Diheptylthiophene

Description

2,5-Diheptylthiophene is a substituted thiophene featuring two heptyl (C₇H₁₅) groups at the 2- and 5-positions of the aromatic heterocycle. Thiophene derivatives are widely studied for their roles in organic electronics, catalysis, and pharmaceuticals, where alkyl chain length significantly influences solubility, thermal stability, and intermolecular interactions .

Properties

Molecular Formula |

C18H32S |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

2,5-diheptylthiophene |

InChI |

InChI=1S/C18H32S/c1-3-5-7-9-11-13-17-15-16-18(19-17)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

OZFLBWDMZPGSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(S1)CCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 2,5-diheptylthiophene analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2,5-Dimethylthiophene | C₆H₈S | 112.19 | 638-02-8 | Short methyl groups; high symmetry |

| 2,5-Diethylthiophene | C₈H₁₂S | 140.25 | 5069-23-8 | Ethyl chains; moderate hydrophobicity |

| 2,5-Dibutylthiophene | C₁₂H₂₀S | 401.522* | 6911-45-1 | Butyl chains; increased flexibility |

| 2,5-Diphenylthiophene | C₁₆H₁₂S | 236.33 | 1445-78-9 | Aromatic phenyl groups; planar structure |

Note: The molecular weight for 2,5-dibutylthiophene (C₁₂H₂₀S) reported in (401.522 g/mol) appears inconsistent with theoretical calculations (expected ~196.35 g/mol). This discrepancy may reflect a data entry error or alternative formulation .

Physical and Chemical Properties

- Solubility: Longer alkyl chains (e.g., heptyl) enhance solubility in nonpolar solvents.

- Thermal Stability : Shorter alkyl chains (methyl, ethyl) confer higher melting points (e.g., 2,5-dimethylthiophene melts at ~−20°C), whereas longer chains (butyl, heptyl) reduce crystallinity and lower phase transition temperatures .

- Optical Properties: 2,5-Diphenylthiophene derivatives show strong fluorescence due to extended π-conjugation, a trait less pronounced in alkyl-substituted analogs .

Reactivity and Functionalization

- Synthetic Flexibility : Shorter alkyl chains (methyl, ethyl) allow easier functionalization via electrophilic substitution, whereas longer chains (heptyl) may sterically hinder reactions .

- Biological Activity : Substituted thiophenes like 2,5-dichloro-3-acetylthiophene chalcone derivatives exhibit antimicrobial activity, with substituent size and polarity affecting potency .

Key Research Findings

- Structure-Property Relationships : Increasing alkyl chain length correlates with reduced melting points and enhanced hydrophobicity, as seen in 2,5-dimethylthiophene (−20°C) vs. 2,5-dibutylthiophene (liquid at room temperature) .

- Synthetic Methods : One-pot synthesis strategies for 2,5-diphenylthiophene derivatives achieve high yields (e.g., 85–90%), though analogous methods for long-chain alkyl derivatives require optimization .

- Safety Profiles : 2,5-Dimethylthiophene requires careful handling due to flammability, while longer alkyl derivatives (e.g., heptyl) may pose lower volatility risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.